Paracetamol trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

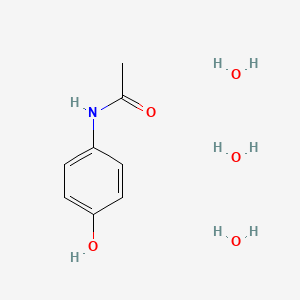

Paracetamol trihydrate (C₈H₉NO₂·3H₂O) is a hydrated crystalline form of paracetamol (acetaminophen), a widely used analgesic and antipyretic. It is synthesized by slow cooling of an aqueous paracetamol solution to 0°C, forming orthorhombic crystals (space group Pbca, unit cell dimensions a = 7.3324 Å, b = 12.590 Å, c = 22.636 Å) . The trihydrate structure is metastable, rapidly dehydrating at 20°C to yield monoclinic anhydrous paracetamol . This hydration state impacts solubility, stability, and processing in pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of paracetamol typically involves three main steps starting from phenol:

Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol. This is achieved by adding phenol to a mixture of sodium nitrate and sulfuric acid at low temperatures.

Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, forming para-aminophenol. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst.

Acetylation: Para-aminophenol is then acetylated using acetic anhydride to produce paracetamol

Industrial Production Methods: In industrial settings, paracetamol is produced through a similar process but on a larger scale. The key steps involve:

- Continuous nitration and reduction processes to ensure high yield and purity.

- Crystallization from aqueous solutions to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: Paracetamol trihydrate undergoes several types of chemical reactions, including:

Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.

Reduction: The nitro group in nitrophenol is reduced to an amino group during synthesis.

Substitution: The acetylation of para-aminophenol is a substitution reaction where the amino group is acetylated

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst like palladium.

Substitution: Acetic anhydride in the presence of a base

Major Products:

Oxidation: NAPQI.

Reduction: Para-aminophenol.

Substitution: Paracetamol

Scientific Research Applications

Pharmaceutical Applications

Paracetamol is widely recognized for its analgesic and antipyretic properties. The trihydrate form exhibits specific advantages in pharmaceutical formulations:

- Stability and Solubility : The trihydrate form of paracetamol is known for its enhanced solubility compared to the anhydrous form, which can improve bioavailability in drug formulations. Studies indicate that the trihydrate can dissolve more readily in aqueous solutions, making it beneficial for oral medications where rapid absorption is desired .

- Controlled Release : The unique crystal structure of paracetamol trihydrate allows for the potential development of controlled-release formulations. Research has shown that modifying the crystallization conditions can lead to variations in release profiles, which can be tailored for specific therapeutic needs .

- Combination Therapies : this compound is often combined with other analgesics or anti-inflammatory agents to enhance therapeutic efficacy. For instance, combinations with codeine have been shown to provide superior pain relief in certain clinical settings .

Crystallization Studies

The crystallization behavior of this compound has been extensively studied to understand polymorphism and improve manufacturing processes:

- Polymorphic Transitions : Research indicates that this compound can undergo phase transitions to other forms (such as Form II) under certain conditions. This property is crucial for optimizing crystallization processes in pharmaceutical manufacturing .

- Additive Effects : The presence of additives during crystallization has been shown to influence the polymorphic outcome. For example, studies have demonstrated that using specific carboxylic acids can enhance the formation of Form II paracetamol from its trihydrate state, suggesting methods for improving crystallization efficiency and product yield .

| Additive | Effect on Crystallization |

|---|---|

| Adipic Acid | Increased probability of Form II formation |

| Fumaric Acid | Induces selective nucleation of Form II |

| Oxalic Acid | Extends supersaturation range for nucleation |

| Succinic Acid | Minimal effect on polymorphic transition |

Environmental Applications

Paracetamol's presence in wastewater has raised concerns regarding environmental contamination. Recent studies have focused on developing sensors for detecting paracetamol levels in water:

- Electrochemical Sensors : Innovative electrochemical sensors using tungsten oxide nanoplates have been developed to detect paracetamol contaminants in polluted water. These sensors exhibit high sensitivity and can detect paracetamol concentrations as low as 66 µM, making them valuable tools for environmental monitoring .

- Wastewater Treatment : The ability to monitor paracetamol levels in industrial wastewater is critical for ensuring compliance with environmental regulations. The development of efficient sensing techniques can help industries manage and reduce their environmental impact effectively .

Case Study 1: Pain Management Efficacy

A study comparing the efficacy of paracetamol combined with codeine versus ketorolac demonstrated that the combination provided superior analgesia in patients with acute pain conditions. This highlights the clinical relevance of this compound in pain management protocols .

Case Study 2: Crystallization Optimization

Research on the crystallization of this compound using various additives revealed that specific conditions could significantly enhance the yield and purity of desired polymorphs. This work underscores the importance of optimizing crystallization parameters in pharmaceutical manufacturing .

Mechanism of Action

Paracetamol exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Paracetamol is also thought to inhibit myeloperoxidase, reducing the formation of inflammatory oxidants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amoxicillin Trihydrate (AMOX)

Amoxicillin trihydrate (AMOX), a β-lactam antibiotic, shares hydration characteristics but differs in crystallization behavior. Unlike paracetamol trihydrate, AMOX crystallization is influenced by additives like phenacetin, which introduce lattice defects and slow crystal growth . Key differences include:

- Structural Stability : AMOX remains stable under ambient conditions, while this compound dehydrates readily .

- Analytical Methods : AMOX is analyzed via HPLC and spectrophotometry in acidic/alkaline media, whereas paracetamol employs titrimetry, voltammetry, and UV-spectrophotometry .

Table 1: Structural and Stability Comparison

Zinc Database Compounds (Structural Analogs)

Virtual screening identified 20 compounds with >80% structural similarity to paracetamol, including ZINC01557001 and ZINC34120167 . These analogs exhibit enhanced pharmacological properties:

- Binding Affinity : ZINC01714507 showed a higher docking score (-8.3 kJ/mol) for COX-2 than paracetamol, with additional pi-sigma bonds .

- Safety Profiles : ZINC01714506 (LD₅₀ = 2000 mg/kg) is safer than paracetamol (LD₅₀ = 338 mg/kg) .

Table 2: Pharmacological Comparison of Paracetamol Analogs

Comparison with Other Trihydrates

Atorvastatin Calcium Trihydrate

Used in Lipitor®, this trihydrate is analyzed via synchrotron X-ray diffraction, highlighting differences in structural refinement techniques compared to this compound’s single-crystal XRD .

Lead Acetate Trihydrate

Pharmacokinetic and Pharmacodynamic Differences

- Metabolism : Paracetamol’s action involves COX-3 inhibition and central prostaglandin synthesis, while analogs like ZINC34120167 target peripheral pathways .

Biological Activity

Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic medication. Its trihydrate form has garnered attention due to its unique physical properties and biological activities. This article delves into the biological activity of paracetamol trihydrate, focusing on its mechanisms of action, pharmacokinetics, potential therapeutic applications, and associated risks.

Paracetamol's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. However, recent studies suggest that it may also interact with a variant enzyme known as COX-3, which plays a role in thermoregulation and analgesia. The inhibition of these enzymes leads to decreased production of prostaglandins, which are mediators of pain and fever .

Key Findings:

- Inhibition of COX Enzymes : Paracetamol has been shown to inhibit COX-2 activity significantly, comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Thermoregulatory Effects : Paracetamol induces hypothermia by mechanisms not fully understood but may involve peripheral metabolic rate reduction and enhanced heat loss .

- Metabolite Activity : The metabolite N-acetyl-p-benzoquinone imine (NAPQI) has been implicated in paracetamol's analgesic effects through activation of TRPA1 and TRPV1 channels in pain pathways .

Pharmacokinetics

Paracetamol is rapidly absorbed in the gastrointestinal tract and is extensively metabolized in the liver. The majority is conjugated to glucuronide and sulfate forms for excretion, while a small percentage is oxidized to NAPQI. This metabolic pathway is crucial for understanding both its therapeutic effects and potential toxicity .

Table 1: Pharmacokinetic Profile of Paracetamol

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Peak Plasma Concentration | 30-60 minutes post-dose |

| Half-life | 1-3 hours |

| Primary Metabolites | Glucuronide, Sulfate |

| Toxic Metabolite | NAPQI |

Therapeutic Applications

Paracetamol is primarily used for:

- Pain Relief : Effective against mild to moderate pain such as headaches, muscle aches, and arthritis.

- Fever Reduction : Commonly used to reduce fever in various populations, including children and older adults.

Case Studies

- Elderly Population : A study highlighted the need for evidence-based dosing in older adults due to altered pharmacokinetics leading to increased risk of hepatotoxicity at standard doses .

- Hepatotoxicity Risks : Research indicates that even normal therapeutic doses can lead to liver damage in individuals with depleted glutathione levels, emphasizing the importance of monitoring liver function in at-risk populations .

Safety Profile and Risks

While paracetamol is generally considered safe at therapeutic doses, there are notable risks associated with its use:

- Hepatotoxicity : Overdose or chronic use can lead to acute liver failure due to excessive accumulation of NAPQI when glutathione stores are insufficient .

- Adverse Effects in Special Populations : Older adults may experience altered drug metabolism leading to increased susceptibility to adverse effects .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying paracetamol trihydrate in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) is widely used, with mobile phases typically comprising acetonitrile and acetate buffers (e.g., sodium acetate trihydrate) for optimal separation . Raman spectroscopy offers a rapid alternative, validated through comparative t-tests against HPLC to ensure accuracy (e.g., no significant difference in results, p > 0.05) . Key validation parameters include linearity (R² ≥ 0.998), precision (%RSD < 2%), and recovery (94–98%) .

Q. How can researchers ensure reproducibility in this compound assays using spectrophotometric techniques?

- Methodology : Employ calibration curves with this compound standards (e.g., 1–30 µg/mL) in acetate buffer (pH 4.5). Measure absorbance at 243 nm and validate against reference standards. Ensure instrument precision by repeating measurements in triplicate and reporting means ± standard deviations . Statistical validation (e.g., ANOVA) should confirm inter-day and intra-day consistency .

Advanced Research Questions

Q. How to design experiments to optimize the dissolution profile of this compound in alginate-based formulations?

- Methodology : Use a factorial design to screen excipients (e.g., carbopol, PEG 400) and cross-linkers (CaCl₂, BaCl₂). For example, a 2² factorial design can evaluate the impact of excipient concentration (1–2%) and cross-linker type on drug release in simulated gastric fluid (pH 1.2). Monitor release kinetics using HPLC and fit data to models (e.g., Higuchi or Korsmeyer-Peppas) to identify dominant release mechanisms .

Q. What electrochemical methods are suitable for studying the redox behavior of this compound?

- Methodology : Cyclic voltammetry (CV) using graphene oxide-modified electrodes in acetate buffer (pH 4.0) detects paracetamol oxidation peaks at ~0.4 V (vs. Ag/AgCl). Optimize parameters such as scan rate (20–200 mV/s) and electrolyte composition (e.g., 0.1 M KCl). Validate results against differential pulse voltammetry (DPV) to resolve overlapping peaks in complex matrices .

Q. How to resolve discrepancies between HPLC and UV-Vis spectrophotometry results for this compound quantification?

- Methodology : Cross-validate methods using spiked samples with known this compound concentrations. Perform paired t-tests to assess systematic differences (p < 0.05 indicates significance). Investigate interference sources (e.g., excipients absorbing at 243 nm) by comparing blank matrices. Use standard addition methods to correct for matrix effects .

Q. What methodologies assess the stability of this compound under varying pH conditions?

- Methodology : Conduct forced degradation studies in acidic (HCl, pH 1.2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions. Monitor degradation products via HPLC-PDA at 245 nm. Calculate degradation kinetics (e.g., first-order rate constants) and identify major degradation pathways (e.g., hydrolysis to p-aminophenol) .

Q. How to evaluate excipient compatibility in this compound formulations?

- Methodology : Use differential scanning calorimetry (DSC) to detect interactions (e.g., shifts in melting endotherms). Accelerate stability testing (40°C/75% RH for 6 months) and monitor changes in dissolution profiles. For example, carbopol may delay drug release in acidic media, requiring reformulation with hydrophilic agents like Tween 80 .

Q. Data Analysis and Reporting Guidelines

Q. What statistical criteria are essential for reporting this compound assay results?

- Methodology : Report means with standard deviations (SD) or confidence intervals (CI) to reflect measurement precision. Use one-way ANOVA for multi-group comparisons and Tukey’s post-hoc test for pairwise differences. Adhere to significant digit rules (e.g., report SD to one decimal beyond the mean) .

Q. How to validate a new analytical method for this compound under ICH guidelines?

- Methodology : Follow ICH Q2(R1) parameters:

- Linearity : 5-point calibration curve (1–50 µg/mL), R² ≥ 0.995.

- Accuracy : Spike recovery (98–102%) across three concentration levels.

- Precision : Intra-day (%RSD < 2%) and inter-day (%RSD < 3%) variability.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. Experimental Design Frameworks

Q. What frameworks guide hypothesis-driven research on this compound formulation challenges?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research scope. For example, a study optimizing immediate-release formulations in acidic environments should address feasibility (resource availability), novelty (use of alginate beads), and relevance (patient-centric dosing) .

Properties

CAS No. |

478080-38-5 |

|---|---|

Molecular Formula |

C8H15NO5 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)acetamide;trihydrate |

InChI |

InChI=1S/C8H9NO2.3H2O/c1-6(10)9-7-2-4-8(11)5-3-7;;;/h2-5,11H,1H3,(H,9,10);3*1H2 |

InChI Key |

XVSQSTJDSNGBAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.